3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide
3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide
Brand Name:
Vulcanchem
CAS No.:
1332724-07-8
VCID:
VC0148359
InChI:
InChI=1S/C19H22FNO.BrH/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19;/h3-4,6-11H,5,12-14H2,1-2H3;1H
SMILES:
CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br
Molecular Formula:
C19H23BrFNO
Molecular Weight:
380.301
3-(1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine Hydrobromide
CAS No.: 1332724-07-8
Cat. No.: VC0148359
Molecular Formula: C19H23BrFNO
Molecular Weight: 380.301
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1332724-07-8 |
|---|---|
| Molecular Formula | C19H23BrFNO |
| Molecular Weight | 380.301 |
| IUPAC Name | 3-[1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide |
| Standard InChI | InChI=1S/C19H22FNO.BrH/c1-21(2)13-5-12-19(16-8-10-17(20)11-9-16)18-7-4-3-6-15(18)14-22-19;/h3-4,6-11H,5,12-14H2,1-2H3;1H |
| Standard InChI Key | DXSPVPPTIOBWMN-UHFFFAOYSA-N |
| SMILES | CN(C)CCCC1(C2=CC=CC=C2CO1)C3=CC=C(C=C3)F.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator